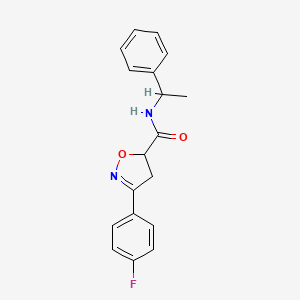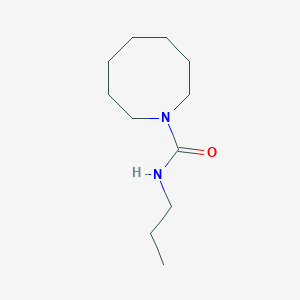![molecular formula C16H22N2O B7460777 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol](/img/structure/B7460777.png)
3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol is a chemical compound that combines the structural features of adamantane and pyridine. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while pyridine is a basic heterocyclic organic compound with a nitrogen atom. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol typically involves the reaction of adamantan-1-ol with pyridin-2-ylmethylamine. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the adamantane and pyridine moieties. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the adamantane moiety can be oxidized to form a ketone.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The nitrogen atom in the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-one.
Reduction: Formation of 3-[(Piperidin-2-ylmethyl)amino]adamantan-1-ol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol involves its interaction with specific molecular targets. The pyridine moiety can bind to metal ions or enzymes, modulating their activity. The adamantane structure provides stability and rigidity, enhancing the compound’s binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
3-Amino-adamantan-1-ol: Similar adamantane structure but with an amino group instead of the pyridin-2-ylmethylamino group.
1-(2-Adamantan-1-yl-ethoxy)-3-diethylamino-propan-2-ol: Contains an adamantane moiety but with different functional groups.
Uniqueness
3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol is unique due to the presence of both the adamantane and pyridine structures, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-(pyridin-2-ylmethylamino)adamantan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-16-8-12-5-13(9-16)7-15(6-12,11-16)18-10-14-3-1-2-4-17-14/h1-4,12-13,18-19H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCUIWWMJSNFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
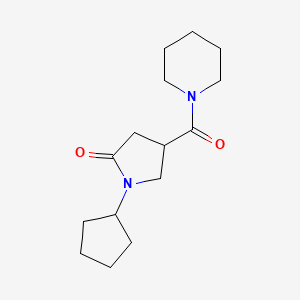
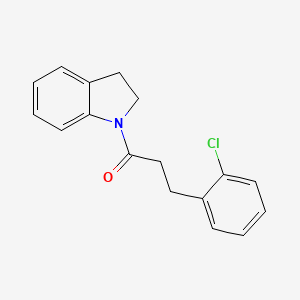
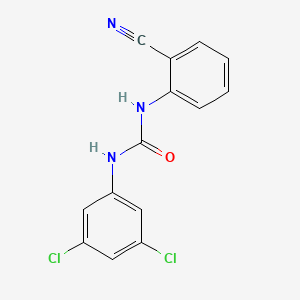
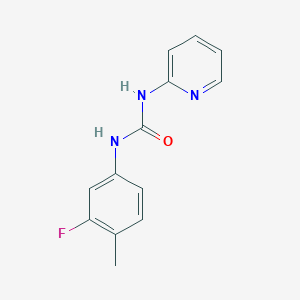
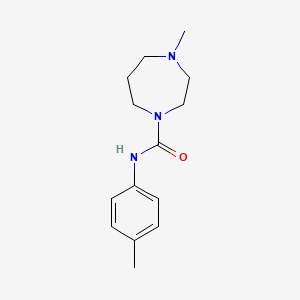
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B7460731.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B7460739.png)
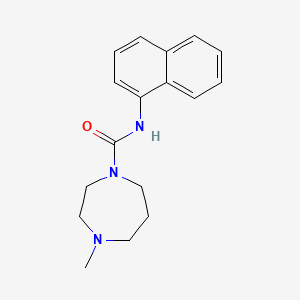

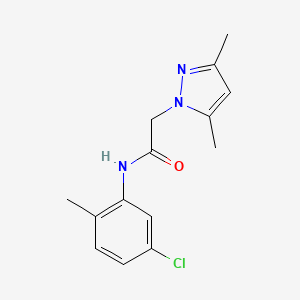
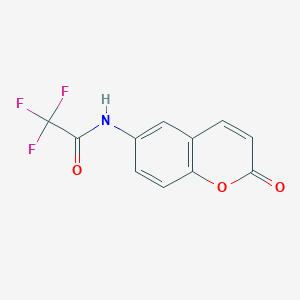
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B7460783.png)
